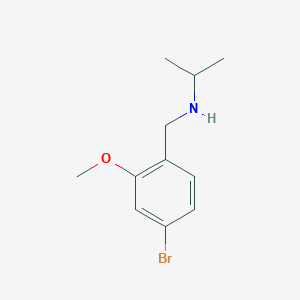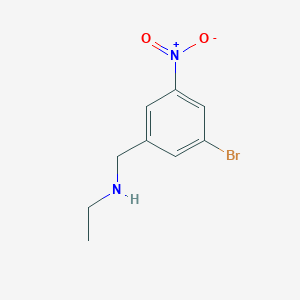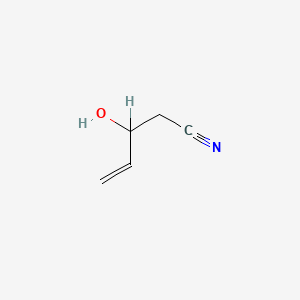
Dimethylaminoacrylonitrile
Übersicht
Beschreibung
Dimethylaminoacrylonitrile is a useful research compound. Its molecular formula is C5H8N2 and its molecular weight is 96.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethylaminoacrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethylaminoacrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Polyacrylonitrile Copolymers : A study by Grabchev and Bojinov (2000) explored the synthesis and characterization of fluorescent polyacrylonitrile copolymers using polymerisable fluorescent dyes, including those related to acrylonitrile. These copolymers have potential applications in creating fluorescent materials with specific properties (Grabchev & Bojinov, 2000).
Polymerization of Acrylonitrile : Billingham, Boxall, and Jenkins (1972) investigated the polymerization of acrylonitrile, a process relevant in the production of plastics and fibers. Their study focused on the kinetics of this polymerization initiated by organometallic compounds (Billingham, Boxall, & Jenkins, 1972).
Water-Soluble Polymers and Drug Delivery Systems : Research by Zhang, Xia, and Matyjaszewski (1998) highlighted the use of Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) in environmental protection and potential applications in drug delivery systems due to its temperature-sensitive solubility in water (Zhang, Xia, & Matyjaszewski, 1998).
Carbon Fiber Production : Chen and Harrison (2002) explored the modification of polyacrylonitrile-based carbon fibers using post-spinning plasticization and stretching in dimethyl formamide (DMF). Their findings suggest potential improvements in the properties of carbon fibers, which are crucial in various industrial applications (Chen & Harrison, 2002).
Catalysis in Chemical Synthesis : A study by Zhen, Lin, Wang, and Tao (2014) demonstrated the use of a DMAP functionalized polyacrylonitrile fiber catalyst in efficiently catalyzing three-component condensation reactions. This catalyst exhibited excellent catalytic activities in water and methanol, showcasing its potential in chemical synthesis (Zhen, Lin, Wang, & Tao, 2014).
Membrane Technology : Sun, Su, Ma, Wang, and Jiang (2006) developed a random copolymer poly((2-dimethylamino ethyl methacrylate)-acrylonitrile) for use in ultrafiltration membranes. These membranes showed reduced fouling, indicating potential applications in water treatment and filtration (Sun, Su, Ma, Wang, & Jiang, 2006).
Pharmaceutical and Medical Applications : Research on the use of dimethyl sulfoxide, a related compound, in the treatment of various genitourinary disorders was presented by Persky and Stewart (1967). This highlights potential medical applications of compounds related to dimethylaminoacrylonitrile (Persky & Stewart, 1967).
Eigenschaften
IUPAC Name |
2-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5(4-6)7(2)3/h1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNHLPZBBWBNDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylaminoacrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{[(3-Bromo-4-methylphenyl)methyl]amino}propan-1-ol](/img/structure/B7902062.png)

![N-[(2-bromo-5-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902079.png)
![N-[(3-bromo-4-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902081.png)
![N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine](/img/structure/B7902088.png)

amine](/img/structure/B7902096.png)




